molecular formula C19H22N4O2 B2431956 (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(2-methoxyphenyl)methanone CAS No. 2034233-41-3

(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(2-methoxyphenyl)methanone

Cat. No.: B2431956
CAS No.: 2034233-41-3
M. Wt: 338.411
InChI Key: RLPHYWXAFFKLQB-UHFFFAOYSA-N
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Description

(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(2-methoxyphenyl)methanone is a structurally complex compound of high interest in medicinal chemistry, featuring a piperazine core linked to a 6-cyclopropylpyridazin-3-yl group and a 2-methoxyphenyl methanone moiety . The piperazine ring is a common pharmacophore known for its versatility in drug discovery, while the pyridazine and cyclopropyl groups contribute to the molecule's unique electronic and steric properties, which can be critical for target binding and metabolic stability . The 2-methoxyphenyl group is of particular note, as similar arylpiperazine derivatives have been extensively researched for their high affinity and selectivity for dopamine D3 receptors . Compounds within this structural class have shown promise as potent and selective D3 antagonists or partial agonists, making them valuable pharmacological tools for probing the role of the D3 receptor in neuroscience research , including studies on addiction, substance abuse, and other neuropsychiatric disorders . Furthermore, molecular frameworks incorporating piperazine and pyridazinone linkers have demonstrated significant anti-proliferative activity in cancer research, showing promising effects against various cancerous cell lines, such as gastric adenocarcinoma, by inducing oxidative stress and activating apoptotic pathways . Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules or as a reference standard in structure-activity relationship (SAR) studies to optimize affinity, selectivity, and other drug-like properties . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-(2-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-25-17-5-3-2-4-15(17)19(24)23-12-10-22(11-13-23)18-9-8-16(20-21-18)14-6-7-14/h2-5,8-9,14H,6-7,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLPHYWXAFFKLQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(2-methoxyphenyl)methanone, often referred to as a piperazine derivative, has garnered interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N6OC_{20}H_{22}N_6O, with a molecular weight of approximately 346.438 g/mol. The structure features a piperazine ring, which is a common motif in many biologically active compounds, contributing to its pharmacokinetic properties.

Research indicates that piperazine derivatives can modulate various neurotransmitter systems, particularly serotonin (5-HT) and dopamine receptors. The specific compound under discussion has shown notable activity as a selective antagonist at the dopamine D3 receptor, which is implicated in several neuropsychiatric disorders.

  • Dopamine D3 Receptor Antagonism : The compound exhibits high affinity for the D3 receptor, with an inhibition constant KiK_i of approximately 0.39 nM. This selectivity is crucial for developing treatments for substance use disorders and other psychiatric conditions .
  • Serotonin Receptor Modulation : Similar compounds have demonstrated effects on serotonin receptors, influencing mood and anxiety pathways. For instance, WAY 100635, a related piperazine derivative, has been shown to antagonize 5-HT1A receptor-mediated responses effectively .

Pharmacological Studies

Several studies have evaluated the biological activity of this compound and its analogs:

  • Case Study 1 : In vitro studies indicated that the compound could significantly increase the firing rate of serotonergic neurons in the dorsal raphe nucleus when tested at concentrations ranging from 0.5 to 10 nM . This suggests potential anxiolytic effects.
  • Case Study 2 : A study involving animal models demonstrated that administration of this compound led to reduced locomotor activity, indicating possible sedative properties associated with D3 receptor antagonism .

Comparative Analysis

The following table summarizes the biological activities and receptor affinities of selected piperazine derivatives:

Compound NameTarget ReceptorAffinity (nM)Biological Activity
(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(2-methoxyphenyl)methanoneD30.39Antagonist
WAY 1006355-HT1A0.95Antagonist
BAK4-51D340Antagonist

Q & A

Q. Critical Conditions :

  • Solvent selection (DMF or dichloromethane) to enhance solubility and reactivity.
  • Temperature control (±5°C) to minimize side reactions.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Which spectroscopic and crystallographic techniques are recommended for characterizing the structural integrity of (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(2-methoxyphenyl)methanone?

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm proton environments (e.g., cyclopropyl CH₂ at δ 1.2–1.5 ppm, piperazine N-CH₂ at δ 2.8–3.5 ppm) and aromatic methoxy groups (δ 3.8–4.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : ESI+ mode to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 407.1984 for C₂₃H₂₇N₄O₂) .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., piperazine chair conformation and dihedral angles between aromatic rings) .

How can researchers design initial biological activity screens for this compound, and what in vitro assays are most appropriate for evaluating its pharmacological potential?

Basic Research Question

  • Target Selection : Prioritize receptors/kinases associated with piperazine derivatives (e.g., serotonin/dopamine receptors, MAPK pathways) .
  • Assay Types :
    • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition via ADP-Glo™).
    • Cytotoxicity : MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
    • Binding Affinity : Radioligand displacement studies (e.g., ³H-spiperone for dopamine D₂ receptors) .

How can computational chemistry tools, such as the Artificial Force Induced Reaction (AFIR) method, be integrated into the synthetic route optimization for this compound?

Advanced Research Question

  • Reaction Pathway Prediction : AFIR identifies low-energy transition states for key steps (e.g., cyclopropyl ring formation), reducing trial-and-error synthesis .
  • Solvent/Catalyst Screening : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict solvent effects (e.g., DMF vs. THF) and catalytic efficiency (e.g., Pd vs. Cu) .
  • Degradation Modeling : Molecular dynamics simulate stability under stress conditions (e.g., pH 2–12, 40–60°C) to guide storage protocols .

What experimental strategies are effective in resolving contradictions between observed bioactivity data across different studies involving piperazine-containing analogs?

Advanced Research Question

  • Dose-Response Analysis : Establish full concentration-response curves (0.1 nM–100 µM) to compare potency thresholds .
  • Off-Target Profiling : Use kinome-wide screening (e.g., KINOMEscan®) to identify non-specific interactions .
  • Structural Analog Comparison : Synthesize derivatives (e.g., replacing cyclopropyl with methyl groups) to isolate structure-activity relationships (SAR) .

What methodologies are employed to assess the thermodynamic stability and degradation pathways of (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(2-methoxyphenyl)methanone under varying storage conditions?

Advanced Research Question

  • Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 6 months, monitoring degradation via HPLC-UV (λ = 254 nm) .
  • Forced Degradation : Expose to UV light (ICH Q1B guidelines), acidic/alkaline hydrolysis (0.1M HCl/NaOH), and oxidative stress (3% H₂O₂) to identify labile groups (e.g., methoxy or cyclopropyl cleavage) .
  • Thermogravimetric Analysis (TGA) : Measure weight loss (%) at 10°C/min to determine melting points and thermal decomposition thresholds .

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